Cas no 1207016-03-2 (2-{4-methyl-1-(4-methylphenyl)-1H-pyrazolo3,4-dpyridazin-7-ylsulfanyl}-N,N-bis(propan-2-yl)acetamide)

2-{4-methyl-1-(4-methylphenyl)-1H-pyrazolo3,4-dpyridazin-7-ylsulfanyl}-N,N-bis(propan-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-{4-methyl-1-(4-methylphenyl)-1H-pyrazolo3,4-dpyridazin-7-ylsulfanyl}-N,N-bis(propan-2-yl)acetamide
- N,N-diisopropyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
- AKOS024509964
- 2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide
- 2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N,N-di(propan-2-yl)acetamide
- F5481-2086
- 1207016-03-2
-
- インチ: 1S/C21H27N5OS/c1-13(2)25(14(3)4)19(27)12-28-21-20-18(16(6)23-24-21)11-22-26(20)17-9-7-15(5)8-10-17/h7-11,13-14H,12H2,1-6H3
- InChIKey: DFLRDXYFFJXNID-UHFFFAOYSA-N
- ほほえんだ: S(C1C2=C(C=NN2C2C=CC(C)=CC=2)C(C)=NN=1)CC(N(C(C)C)C(C)C)=O
計算された属性
- せいみつぶんしりょう: 397.19363168g/mol
- どういたいしつりょう: 397.19363168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 515
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
2-{4-methyl-1-(4-methylphenyl)-1H-pyrazolo3,4-dpyridazin-7-ylsulfanyl}-N,N-bis(propan-2-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5481-2086-20mg |
2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide |
1207016-03-2 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5481-2086-2mg |
2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide |
1207016-03-2 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5481-2086-5mg |
2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide |
1207016-03-2 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5481-2086-40mg |
2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide |
1207016-03-2 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5481-2086-10μmol |
2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide |
1207016-03-2 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5481-2086-25mg |
2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide |
1207016-03-2 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5481-2086-20μmol |
2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide |
1207016-03-2 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5481-2086-3mg |
2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide |
1207016-03-2 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5481-2086-10mg |
2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide |
1207016-03-2 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5481-2086-4mg |
2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide |
1207016-03-2 | 4mg |
$66.0 | 2023-09-10 |
2-{4-methyl-1-(4-methylphenyl)-1H-pyrazolo3,4-dpyridazin-7-ylsulfanyl}-N,N-bis(propan-2-yl)acetamide 関連文献
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
2. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
2-{4-methyl-1-(4-methylphenyl)-1H-pyrazolo3,4-dpyridazin-7-ylsulfanyl}-N,N-bis(propan-2-yl)acetamideに関する追加情報
Compound CAS No. 1207016-03-2: 2-{4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-ylsulfanyl}-N,N-bis(propan-2-yl)acetamide
The compound with CAS No. 1207016-03-2, known as 2-{4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-ylsulfanyl}-N,N-bis(propan-2-yl)acetamide, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its intricate structure, which includes a pyrazolo[3,4-d]pyridazine ring system and a sulfanyl group attached to an acetamide moiety. The presence of these functional groups suggests potential applications in drug design, particularly in targeting specific biological pathways or enzymes.
Recent studies have highlighted the importance of pyrazolo[3,4-d]pyridazine derivatives in the development of novel therapeutic agents. These compounds are known for their ability to modulate various cellular processes, making them promising candidates for the treatment of diseases such as cancer and neurodegenerative disorders. The sulfanyl group in this compound adds another layer of complexity, potentially enhancing its pharmacokinetic properties and bioavailability.
The synthesis of N,N-bis(propan-2-yl)acetamide derivatives has been optimized in recent years, with researchers focusing on improving yields and reducing reaction times. The use of microwave-assisted synthesis and continuous flow reactors has revolutionized the production of such compounds, making them more accessible for large-scale studies.
In terms of applications, this compound has shown potential in the development of targeted drug delivery systems. Its unique structure allows for the attachment of various ligands or imaging agents, enabling precise targeting of specific cells or tissues. This property is particularly valuable in oncology, where minimizing off-target effects is crucial for effective treatment.
Furthermore, the pyrazolo[3,4-d]pyridazine core has been implicated in modulating key enzymes involved in inflammation and immune response. Studies have demonstrated that this class of compounds can inhibit cyclooxygenase (COX) enzymes, which are central to inflammatory processes. This makes them attractive candidates for anti-inflammatory therapies with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
The methyl groups present in the molecule also play a significant role in its stability and solubility properties. These groups can influence the compound's ability to cross biological membranes, which is essential for its efficacy as a drug candidate. Recent research has explored the impact of substituent effects on these properties, providing valuable insights into structure-property relationships.
In conclusion, CAS No. 1207016-03-2 represents a cutting-edge advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool for researchers aiming to develop innovative therapeutic agents and materials with tailored properties.
1207016-03-2 (2-{4-methyl-1-(4-methylphenyl)-1H-pyrazolo3,4-dpyridazin-7-ylsulfanyl}-N,N-bis(propan-2-yl)acetamide) 関連製品
- 2624117-83-3(1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(1H-indol-4-yl)urea)
- 280118-23-2(BMS-740808)
- 2759339-23-4(4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide)
- 14378-04-2(2-Propenenitrile, 3-(4-chlorophenyl)-, (2E)-)
- 2731007-18-2(Methyl 5,6-dimethylpyridazine-3-carboxylate)
- 443776-90-7(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde)
- 499114-53-3(2-{[6-Amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}propanoic acid)
- 1823336-46-4(3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride)
- 1533740-15-6(2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol)
- 124285-37-6(2-Hydrazinyl-4,5-dimethylthiazole)



